(5-Ethyl-2-methyl-1,3-dioxan-2-yl)methanol
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Overview
Description
(5-Ethyl-2-methyl-1,3-dioxan-2-yl)methanol is an organic compound with the molecular formula C7H14O3. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its stability and solubility, making it useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-2-methyl-1,3-dioxan-2-yl)methanol typically involves the reaction of 2,2-bis(hydroxymethyl)butanol with acetophenone. This reaction is carried out under acidic conditions, often using a Brönsted or Lewis acid catalyst to facilitate the formation of the dioxane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and catalyst concentration to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-2-methyl-1,3-dioxan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or sulfonates are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxane derivatives.
Scientific Research Applications
(5-Ethyl-2-methyl-1,3-dioxan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving dioxane derivatives.
Medicine: Investigated for potential therapeutic applications due to its stability and reactivity.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Ethyl-2-methyl-1,3-dioxan-2-yl)methanol involves its interaction with various molecular targets. The compound’s hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- (5-Ethyl-1,3-dioxane-5-yl)methanol
- (5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methanol
- (5-Ethyl-2-furan-2-yl-1,3-dioxan-5-yl)methanol
Uniqueness
(5-Ethyl-2-methyl-1,3-dioxan-2-yl)methanol is unique due to its specific substitution pattern on the dioxane ring. This substitution influences its chemical reactivity and physical properties, making it distinct from other similar compounds .
Properties
CAS No. |
928821-48-1 |
---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(5-ethyl-2-methyl-1,3-dioxan-2-yl)methanol |
InChI |
InChI=1S/C8H16O3/c1-3-7-4-10-8(2,6-9)11-5-7/h7,9H,3-6H2,1-2H3 |
InChI Key |
JSKAORQIDUYRNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(OC1)(C)CO |
Origin of Product |
United States |
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